![molecular formula C21H20N2O2 B2962764 ROCK inhibitor-2 CAS No. 1127308-52-4](/img/structure/B2962764.png)
ROCK inhibitor-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ROCK inhibitor-2 is a selective dual inhibitor of ROCK1 and ROCK2, with IC50s of 17 nM and 2 nM, respectively . It’s an ATP-competitive inhibitor of Rho-associated protein kinase (ROCK) including p160Rock and Rock-II .
Chemical Reactions Analysis
The chemical reactions involving ROCK inhibitor-2 are complex and involve interactions with various biological molecules. The selected compounds were docked into the binding site of ROCK2 to gain insights into the interactions between hit compounds and the target protein .
科学的研究の応用
1. Erectile Dysfunction Management
ROCK inhibitor-2 (ROCK-II) has been explored for its potential in managing erectile dysfunction (ED). Studies show that the inhibition of ROCK-II can lead to the relaxation of corpus cavernosum smooth muscle, a key aspect in the treatment of ED. Several Indian medicinal plants, traditionally used as aphrodisiacs, have been identified for their ROCK-II inhibitory potential, suggesting a natural approach to ED management (Goswami et al., 2012).
2. Rho Kinase Inhibitors in Ophthalmology
In the field of ophthalmology, particularly in the treatment of corneal endothelial diseases, ROCK inhibitors have shown promising results. They enhance cell proliferation, promote cell adhesion, and suppress apoptosis of corneal endothelial cells. These properties have been leveraged in clinical trials for treating corneal endothelial decompensation, revolutionizing approaches in corneal treatments (Okumura et al., 2017).
3. Development of Soft ROCK Inhibitors
Research into the development of soft ROCK inhibitors, which can be rapidly inactivated in systemic circulation, has shown potential for treating various diseases including cardiovascular, lung, and eye diseases. These inhibitors are designed to reduce systemic exposure and side effects associated with ROCK inhibition (Boland et al., 2015).
4. Therapeutic Potential in Various Pathologies
ROCK inhibitors, including ROCK-II inhibitors, have been identified for their therapeutic potential in a wide range of pathologies like asthma, cancer, glaucoma, insulin resistance, and neuronal degeneration. This highlights the diverse applicability of ROCK inhibition in treating different diseases (Feng et al., 2016).
5. Computational Prediction and Drug Discovery
Innovative approaches using computational predictions and machine learning have been employed to discover novel ROCK-II inhibitors. These methods enhance the efficiency and accuracy of identifying potential therapeutic agents for diseases linked to central nervous system disorders like Alzheimer's (Cai et al., 2017).
6. ROCK Inhibitors in Stem Cell Research
ROCK inhibitors have proven to be crucial in stem cell research, particularly in improving the handling of human pluripotent stem cells. They facilitate cell dissociation processes, enhance cell survival, and support various manipulation techniques required in stem cell research (Kurosawa, 2012).
7. ROCK-2 Selective Targeting
Recent studies have emphasized the importance of selectively targeting ROCK-2 for treating various vascular and neuronal disorders. This approach could provide more effective and safer therapeutic options than non-specific ROCK inhibition, highlighting the need for specificity in drug development (Sharma & Roy, 2019).
作用機序
ROCK inhibitor-2 acts on Rho kinase by altering the conformation of the protein, disrupting translocation to the plasma membrane, preventing ATP-dependent phosphorylation, and blocking RhoA binding to ROCK . It also interacts with and phosphorylates STAT3, leading to the formation of the JAK2-STAT3 complex and the upregulation of Th17 and Tfh cells .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(1R)-1-(3-methoxyphenyl)ethyl]-4-pyridin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15(19-4-3-5-20(14-19)25-2)23-21(24)18-8-6-16(7-9-18)17-10-12-22-13-11-17/h3-15H,1-2H3,(H,23,24)/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVSFZKYQCETAH-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)C2=CC=C(C=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OC)NC(=O)C2=CC=C(C=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ROCK inhibitor-2 |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。